2-Fluoro-6-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.20 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Vorbereitungsmethoden
The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the reaction of a suitable fluorinated precursor with an azaspiro intermediate under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Analyse Chemischer Reaktionen
2-Fluoro-6-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain biological molecules. The spirocyclic structure may also contribute to its unique properties and effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.5]nonane: This compound has an oxygen atom in place of the fluorine atom and exhibits different chemical and biological properties.
2-Fluoro-6-azaspiro[3.3]heptane: This compound has a smaller spirocyclic ring and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, including the presence of the fluorine atom and the azaspiro moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14FN |
---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
2-fluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2 |
InChI-Schlüssel |
HYRBIAVUXHKHJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C2)F)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.